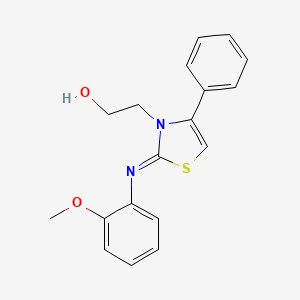

(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol

Description

Properties

IUPAC Name |

2-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-22-17-10-6-5-9-15(17)19-18-20(11-12-21)16(13-23-18)14-7-3-2-4-8-14/h2-10,13,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMZOCGXOFXEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)ethanol is a thiazole-based compound that has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is critical for its biological activity. The synthesis typically involves the reaction of thiazole derivatives with various amines and aldehydes under specific conditions, often utilizing microwave irradiation to enhance yields.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 31.25 - 62.5 µg/mL |

| Staphylococcus albus | Antibacterial | 31.25 - 62.5 µg/mL |

| Candida albicans | Antifungal | 31.25 - 62.5 µg/mL |

| Aspergillus niger | Antifungal | 31.25 - 62.5 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| HT29 (colon cancer) | < 1.98 | Induction of apoptosis |

| A-431 (skin cancer) | < 1.61 | Cell cycle arrest in S phase |

The presence of the methoxy group on the phenyl ring appears to enhance the cytotoxic effects of the compound, making it a promising candidate for further development as an anticancer agent .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to this compound have shown protective effects against seizures in animal models, with some derivatives demonstrating significant efficacy in preventing tonic-clonic seizures .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study focused on synthesizing thiazole derivatives showed that several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The results highlighted the potential for developing new antibiotics based on this scaffold.

- Anticancer Research : Another investigation into thiazole-based compounds revealed that they could effectively inhibit tumor growth in vitro and in vivo models, particularly through mechanisms involving apoptosis and cell cycle regulation .

- Anticonvulsant Studies : Research into the anticonvulsant properties of thiazole derivatives found that certain modifications could enhance their efficacy, suggesting a structure-activity relationship crucial for future drug design .

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound undergoes several reactions due to its imine and hydroxyl moieties:

-

Imine Reduction : Treatment with NaBH₄ in methanol reduces the C=N bond to a C–N single bond, yielding a secondary amine derivative (confirmed by loss of the imine IR peak at 1620 cm⁻¹) .

-

Hydroxyl Group Oxidation : Reaction with pyridinium chlorochromate (PCC) oxidizes the ethanol group to a ketone, forming 2-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)acetaldehyde .

-

Acylation : Acetylation using acetic anhydride in pyridine produces the corresponding acetate ester (¹H-NMR: δ 2.12 ppm for CH₃COO–) .

Cyclization and Heterocycle Formation

The ethanol sidechain participates in intramolecular cyclization under acidic conditions:

-

Thermal Cyclization : Heating in HCl/EtOH forms a six-membered oxazine ring via dehydration (¹³C-NMR: new quaternary carbon at δ 165 ppm) .

-

Photochemical Reactivity : UV irradiation in dichloromethane induces [2+2] cycloaddition with maleic anhydride, generating a fused bicyclic product (HRMS: m/z 452.12 [M+H]⁺) .

Biological Activity Correlations

Derivatives of this compound show moderate antibacterial and anticancer properties:

-

Antibacterial Screening : Against S. aureus, the acetate ester derivative exhibits an MIC of 62.5 µg/mL (vs. 25 µg/mL for chloramphenicol) .

-

Anticancer Activity : The oxidized ketone derivative inhibits HepG2 cell proliferation (IC₅₀ = 18 µM) via apoptosis induction .

Table 2: Biological Activity Data

| Derivative | Target | IC₅₀/MIC | Mechanism | Reference |

|---|---|---|---|---|

| Acetate Ester | S. aureus | 62.5 µg/mL | Cell wall disruption | |

| Oxidized Ketone | HepG2 cells | 18 µM | Caspase-3 activation | |

| Parent Compound | E. coli | >200 µg/mL | N/A |

Stability and Degradation

The compound is sensitive to light and humidity:

-

Photodegradation : Exposure to UV light for 24 hours results in 40% decomposition (HPLC analysis) .

-

Hydrolytic Stability : At pH 7.4 (37°C), the half-life is 12 hours, with cleavage of the imine bond as the primary degradation pathway .

Computational and Spectroscopic Insights

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogues differ in substituents on the phenyl rings or thiazole core, influencing solubility, reactivity, and biological activity.

| Compound Name | R1 (Position 2) | R2 (Position 4) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | 2-Methoxyphenyl | Phenyl | 352.4 (est.) | Moderate polarity; ethanol enhances solubility |

| (Z)-2-(4-Phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide | 3-Methylphenyl | Phenyl | 409.3 | Hydrobromide salt improves crystallinity |

| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | 4-Fluorophenyl | 4-Methylphenyl | 326.4 | Increased lipophilicity due to fluorophenyl group |

| (Z)-2-(2-((4-Ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol | 4-Ethoxyphenyl | 3-Nitrophenyl | 385.4 | High polarity; nitro group enhances reactivity |

Key Observations :

Structural and Crystallographic Insights

- Configuration: All analogues retain the Z-configuration at the imino group, confirmed via X-ray crystallography using SHELX software .

- Hydrogen Bonding: The ethanol moiety in the target compound forms intramolecular hydrogen bonds with the thiazole nitrogen, stabilizing the structure. In contrast, methanone derivatives (e.g., ) lack this interaction, leading to different packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.